molecular formula C11H13N3S B8371572 4-(2-Methylamino-thiazol-4-yl)-benzylamine

4-(2-Methylamino-thiazol-4-yl)-benzylamine

Cat. No. B8371572
M. Wt: 219.31 g/mol
InChI Key: IDYBXUWJVHUIRD-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add 1M lithium aluminum hydride in THF (5.6 mL, 5.6 mmol) under nitrogen to a solution of 4-(2-methylamino-thiazol-4-yl)-benzonitrile (0.4 g, 1.86 mmol) in anhydrous THF (5 mL). After gas evolution stops, heat the reaction mixture to reflux for 30 min. Cool to room temperature, quench by slow addition of water (0.5 mL), 5N aqueous NaOH (5 mL) and additional water (1.5 mL). Add EtOAc (50 mL), stir vigorously for 20 min and filter through Celite®. Separate and dry the organic phase over Na2SO4. Concentrate in vacuo to obtain the title compound (0.4 g, 98%) as a white solid suitable for use without additional purification. MS (ES+) m/z: 220 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=2)[N:13]=1>C1COCC1>[CH3:7][NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14]2[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=2)[N:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0.4 g
Type
reactant
Smiles
CNC=1SC=C(N1)C1=CC=C(C#N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Add EtOAc (50 mL), stir vigorously for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quench by slow addition of water (0.5 mL), 5N aqueous NaOH (5 mL) and additional water (1.5 mL)
FILTRATION
Type
FILTRATION
Details
filter through Celite®
CUSTOM
Type
CUSTOM
Details
Separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CNC=1SC=C(N1)C1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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